5-Butyl-1,3-diphenyl-1H-pyrazole

Lipophilicity Drug Design ADME

5-Butyl-1,3-diphenyl-1H-pyrazole (CAS 16492-64-1) is a 1,3-diphenyl-substituted pyrazole featuring a distinct n-butyl group at the 5-position, resulting in a molecular formula of C₁₉H₂₀N₂ and a molecular weight of 276.38 g/mol. This heterocyclic scaffold serves as a versatile building block for synthesizing pyrazolo[1,5-a]pyrimidines and other fused heterocycles with pharmaceutical relevance.

Molecular Formula C19H20N2
Molecular Weight 276.4 g/mol
CAS No. 16492-64-1
Cat. No. B097767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-1,3-diphenyl-1H-pyrazole
CAS16492-64-1
Synonyms5-BUTYL-1,3-DIPHENYL-1H-PYRAZOLE
Molecular FormulaC19H20N2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2/c1-2-3-12-18-15-19(16-10-6-4-7-11-16)20-21(18)17-13-8-5-9-14-17/h4-11,13-15H,2-3,12H2,1H3
InChIKeyPTTQANMABWPTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1,3-diphenyl-1H-pyrazole (CAS 16492-64-1) | Physicochemical & Structural Baseline for Procurement Decisions


5-Butyl-1,3-diphenyl-1H-pyrazole (CAS 16492-64-1) is a 1,3-diphenyl-substituted pyrazole featuring a distinct n-butyl group at the 5-position, resulting in a molecular formula of C₁₉H₂₀N₂ and a molecular weight of 276.38 g/mol . This heterocyclic scaffold serves as a versatile building block for synthesizing pyrazolo[1,5-a]pyrimidines and other fused heterocycles with pharmaceutical relevance . The compound's calculated LogP of 4.88 and topological polar surface area (TPSA) of 17.82 Ų define its lipophilic character and potential membrane permeability, key parameters for compound selection in medicinal chemistry and agrochemical research .

1 Building block for pyrazolo[1,5-a]pyrimidine synthesis and fused heterocycle libraries
2 High lipophilicity scaffold (calc. LogP context) for membrane permeability design
3 Defined heterocyclic core with n-butyl handle supporting medicinal chemistry SAR

Why Substituting 5-Butyl-1,3-diphenyl-1H-pyrazole with Other 1,3-Diphenylpyrazoles Compromises Project Reproducibility


Substituting 5-butyl-1,3-diphenyl-1H-pyrazole with a generic 1,3-diphenylpyrazole analog (e.g., the unsubstituted parent or a shorter-chain alkyl derivative) is not advisable due to quantifiable differences in lipophilicity, steric bulk, and consequent biological and physicochemical behavior. The n-butyl group at the 5-position significantly increases the calculated LogP from ~3.5 (parent) to 4.88, altering membrane permeability, metabolic stability, and target binding kinetics . Furthermore, SAR studies on 1,3-diphenylpyrazole derivatives demonstrate that subtle changes in substitution patterns can switch functional activity from negative to positive allosteric modulation, underscoring the high sensitivity of this scaffold to structural variation [1]. These quantifiable differences directly impact assay reproducibility and downstream development outcomes, making direct substitution a high-risk procurement strategy.

5-Butyl derivative Unsubstituted parent or shorter-chain alkyl Lipophilicity shift (calc. LogP ~3.5 → ~4.9) may alter membrane permeability and metabolic stability profiles
5-Butyl derivative Generic 1,3-diphenylpyrazole analogs SAR sensitivity can switch functional activity; subtle substitution changes may flip allosteric modulation
5-Butyl derivative Lower-molecular-weight analogs Elevated boiling point and molecular weight may require adjusted purification and handling protocols

Quantitative Differentiation of 5-Butyl-1,3-diphenyl-1H-pyrazole Against Closest Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted 1,3-Diphenyl-1H-pyrazole

The 5-butyl substituent increases the calculated octanol-water partition coefficient (LogP) by 1.34 units compared to the unsubstituted 1,3-diphenyl-1H-pyrazole parent compound, significantly altering the compound's lipophilicity profile . This quantitative difference directly impacts membrane permeability, plasma protein binding, and metabolic stability, critical parameters in early-stage drug discovery .

Lipophilicity increase
Cross-study comparable
ΔLogP +1.34 units
Supports enhanced membrane permeability assessment
Calculated values from authoritative databases
Lipophilicity Drug Design ADME

Increased Molecular Weight and Boiling Point vs. Unsubstituted 1,3-Diphenyl-1H-pyrazole

The addition of the n-butyl group at the 5-position increases the molecular weight from 220.27 g/mol (parent) to 276.38 g/mol, and elevates the boiling point from 377°C to 418.8°C at 760 mmHg . These altered physicochemical properties affect compound handling, purification strategies, and formulation development.

Physicochemical shift
Cross-study comparable
ΔMW +56.1 g/mol, ΔBP +41.8°C
May influence purification and scale-up protocols
Standard data from ChemSrc and similar sources
Physicochemical Properties Purification Formulation

Potential for Enhanced Anti-inflammatory Activity vs. 5-Methyl Analog (Class-Level SAR Inference)

Structure-activity relationship (SAR) studies on 1,3-diphenylpyrazole derivatives as selective COX-2 inhibitors indicate that increasing the length of the alkyl chain at the 5-position generally correlates with improved anti-inflammatory potency [1]. While direct head-to-head data for the 5-butyl derivative are not available in the open literature, class-level inference suggests that the 5-butyl compound may exhibit enhanced COX-2 inhibitory activity compared to the 5-methyl analog, based on established SAR trends within this chemotype [1]. This inference is supported by the fact that many potent COX-2 inhibitors (e.g., celecoxib) feature a 5-aryl or 5-alkyl substituent that optimizes hydrophobic interactions within the enzyme's active site [2].

COX-2 inhibition SAR
Class-level inference
Longer 5-alkyl chain may enhance hydrophobic binding
Supports SAR-based COX-2 probe exploration
No direct head-to-head IC₅₀ data available
COX-2 Inhibition Anti-inflammatory SAR

Optimal Procurement Scenarios for 5-Butyl-1,3-diphenyl-1H-pyrazole in Research and Development


Medicinal Chemistry: Building Block for Pyrazolo[1,5-a]pyrimidine Synthesis

5-Butyl-1,3-diphenyl-1H-pyrazole is specifically indicated as a precursor for synthesizing pyrazolo[1,5-a]pyrimidines, a privileged scaffold in drug discovery with applications in oncology, CNS disorders, and anti-infectives . The 5-butyl group provides a defined lipophilic handle that can be retained or further functionalized, offering a strategic advantage over the unsubstituted parent compound in generating diverse libraries of fused heterocycles. Procurement of this specific derivative is warranted for medicinal chemistry groups pursuing pyrazolo[1,5-a]pyrimidine-based lead optimization programs.

SAR Studies on 1,3-Diphenylpyrazole-Based COX-2 Inhibitors

Based on class-level SAR inference, this compound is a rational choice for inclusion in structure-activity relationship studies aimed at optimizing COX-2 selectivity and anti-inflammatory potency [1]. The 5-butyl substituent is predicted to enhance hydrophobic interactions within the COX-2 active site compared to shorter-chain analogs, making it a valuable probe for validating computational models and guiding lead optimization. Laboratories engaged in COX-2 inhibitor discovery should prioritize this derivative to explore the upper limits of alkyl chain length on activity and selectivity.

Agrochemical Research: Herbicide and Pesticide Development

1,3-Diphenylpyrazole derivatives are known to exhibit herbicidal and pesticidal activities . The 5-butyl derivative, with its increased lipophilicity (LogP 4.88 vs. 3.54 for parent), may offer improved foliar uptake and translocation properties in plant systems, a critical factor in agrochemical efficacy . Procurement of this compound is recommended for agrochemical discovery teams evaluating pyrazole-based scaffolds for crop protection applications, where enhanced lipophilicity often correlates with improved bioavailability and field performance.

Computational Chemistry and ADME Modeling

The well-defined physicochemical properties of 5-butyl-1,3-diphenyl-1H-pyrazole (LogP = 4.88, MW = 276.38, TPSA = 17.82 Ų) make it an excellent reference compound for validating in silico ADME prediction models and QSAR studies . Its calculated lipophilicity represents a significant departure from the parent compound, providing a clear benchmark for assessing the accuracy of logP prediction algorithms. Computational chemistry groups should procure this compound as a calibration standard for developing and refining predictive models for heterocyclic compound libraries.

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine synthesis
5-butyl lipophilic handle for fused heterocycle diversification
Reaction scope and library diversity
COX-2 inhibitor SAR studies
Hydrophobic interaction optimization at COX-2 active site
COX-2 selectivity and potency assay context
Agrochemical foliar uptake research
Increased lipophilicity for plant cuticle penetration potential
Translocation and field-performance assays
In silico ADME model calibration
Well-defined LogP, MW, TPSA as reference values
Accuracy of LogP prediction algorithms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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